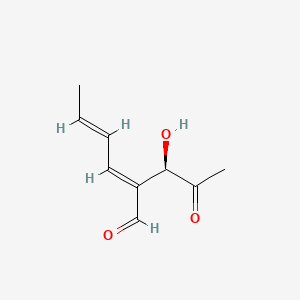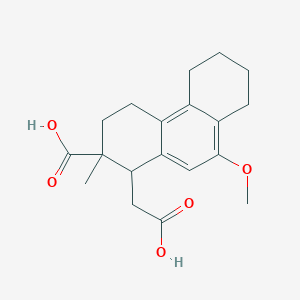
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid is a complex organic compound with a unique structure that includes a phenanthrene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid typically involves multiple steps. One common method is the alkylation of a phenanthrene derivative followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method can enhance yield and purity while reducing production costs. The use of catalysts and optimized reaction pathways is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products
Applications De Recherche Scientifique
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Mécanisme D'action
The mechanism of action of 1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboxymethyl chitosan: Known for its good water solubility and biocompatibility.
Carboxymethyl cellulose: Widely used in drug delivery and tissue engineering.
Uniqueness
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenanthrene backbone and carboxymethyl groups make it particularly versatile for various applications .
Propriétés
Numéro CAS |
6636-47-1 |
|---|---|
Formule moléculaire |
C19H24O5 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-(carboxymethyl)-9-methoxy-2-methyl-3,4,5,6,7,8-hexahydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C19H24O5/c1-19(18(22)23)8-7-12-11-5-3-4-6-13(11)16(24-2)9-14(12)15(19)10-17(20)21/h9,15H,3-8,10H2,1-2H3,(H,20,21)(H,22,23) |
Clé InChI |
GFORJKNNPIYVSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C3CCCCC3=C(C=C2C1CC(=O)O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



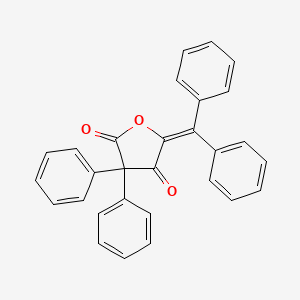



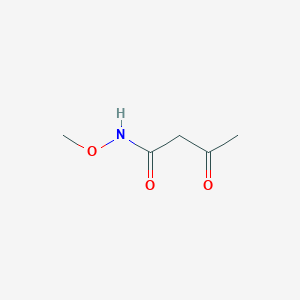
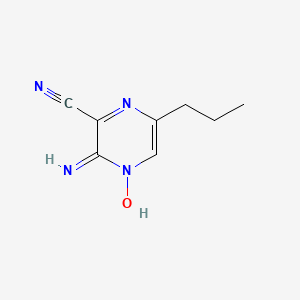
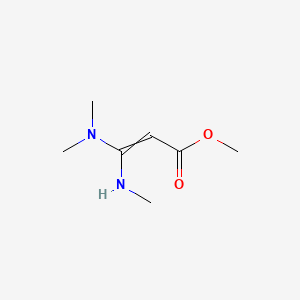
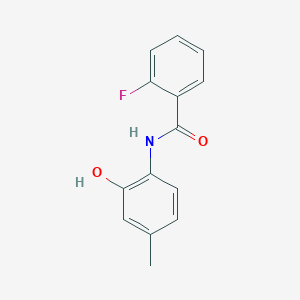
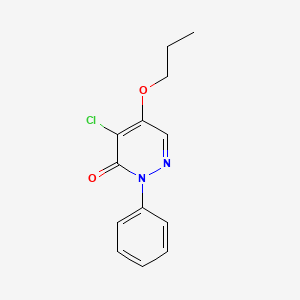
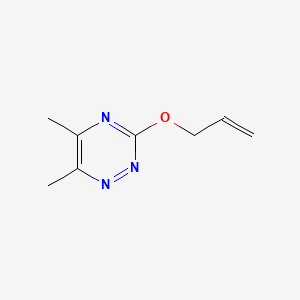

![3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)
